Tribenzyl phosphate

Physical Chemistry Polymer Processing Formulation Science

Formulators requiring high-temperature polymer additives face volatilization losses with common liquid phosphate esters like TPP or TBP. Tribenzyl phosphate (CAS 1707-92-2) resolves this with a boiling point of 506.8°C and negligible vapor pressure, ensuring additive retention during PVC compounding and molding. • Reduces VOC emissions vs. TPP (bp 244°C) or TBP (bp 289°C) in wire & cable insulation and automotive interiors. • Solid morphology (mp 63-65°C) enables gravimetric dispensing, dry blending, and masterbatch preparation for batch-to-batch consistency. • Density of 1.214 g/cm³ allows equivalent phosphorus loading with reduced volumetric displacement in filled composites.

Molecular Formula C21H21O4P
Molecular Weight 368.4 g/mol
CAS No. 1707-92-2
Cat. No. B162696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribenzyl phosphate
CAS1707-92-2
Synonymstribenzyl phosphate
Molecular FormulaC21H21O4P
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H21O4P/c22-26(23-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2
InChIKeyOACSUWPJZKGHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribenzyl Phosphate (CAS 1707-92-2): Physical Properties and Industrial Profile for Procurement Evaluation


Tribenzyl phosphate (CAS 1707-92-2) is a triaryl organophosphate ester with the molecular formula C₂₁H₂₁O₄P and a molecular weight of 368.36 g/mol . It is characterized by three benzyl groups esterified to a central phosphate moiety, conferring distinct physicochemical properties compared to other phosphate esters. The compound typically presents as a colorless to pale yellow liquid or low-melting solid (melting point 63-65°C) with a density of 1.214 g/cm³, a boiling point of 506.8°C at 760 mmHg, and an estimated water solubility of 0.659 mg/L at 25°C (log Kow 4.52) . Its primary industrial applications are as a plasticizer and flame retardant additive in polymers, particularly polyvinyl chloride (PVC) formulations, as well as a lubricant additive and chemical intermediate .

Why Tribenzyl Phosphate Cannot Be Directly Substituted by Other Phosphate Esters


While tribenzyl phosphate belongs to the broader class of organophosphate flame retardants and plasticizers, its benzyl substituents confer a distinct combination of thermal stability, phase behavior, and biological interaction profile that precludes simple interchange with common analogs such as triphenyl phosphate (TPP), tributyl phosphate (TBP), or tricresyl phosphate (TCP). The presence of the methylene spacer between the phenyl ring and the phosphate oxygen in the benzyl group alters electron distribution and steric hindrance, which directly impacts volatility, hydrolytic stability, and molecular recognition at biological targets [1]. Empirical studies demonstrate that benzyl-containing phosphates exhibit reduced flame retardant efficiency relative to allyl-substituted analogs, and tribenzyl phosphate displays unique inhibitory activity toward phosphate transporters that dibenzyl phosphate lacks [2]. These differences translate into measurable variations in processing windows, end-use performance, and environmental fate, making compound-specific evaluation essential for scientific and industrial selection.

Quantitative Differentiation of Tribenzyl Phosphate from Comparator Phosphate Esters


Elevated Melting Point Enables Solid-Phase Handling and Distinct Processing Windows

Tribenzyl phosphate exhibits a melting point range of 63-65°C , substantially higher than triphenyl phosphate (TPP, 48-50°C [1]) and dramatically higher than tributyl phosphate (TBP, -80°C [2]) and tricresyl phosphate (TCP, 11°C [3]). This places tribenzyl phosphate as a low-melting solid at ambient conditions, whereas TPP is a borderline solid/liquid and TBP and TCP are liquids. The solid-state morphology of tribenzyl phosphate facilitates alternative handling (e.g., weighing, storage) and formulation strategies where a solid additive is preferred over a liquid plasticizer.

Physical Chemistry Polymer Processing Formulation Science

Substantially Higher Boiling Point Indicates Lower Volatility and Extended Thermal Stability

Tribenzyl phosphate has a reported boiling point of 506.8°C at 760 mmHg . In comparison, triphenyl phosphate (TPP) boils at 244°C at 10 mmHg (370°C at 760 mmHg estimated) [1], and tributyl phosphate (TBP) boils at 289°C at 760 mmHg [2]. The boiling point of tribenzyl phosphate is approximately 136-217°C higher than these common analogs under comparable pressure conditions. Additionally, the vapor pressure of tribenzyl phosphate is estimated at 0.0±1.3 mmHg at 25°C , whereas TBP has a vapor pressure of 0.004 mmHg at 25°C [2]. This reduced volatility profile suggests tribenzyl phosphate will remain in the condensed phase longer during high-temperature polymer processing and end-use exposure.

Thermal Stability Volatility High-Temperature Processing

Higher Density Reflects Tighter Molecular Packing and Potential Loading Efficiency

Tribenzyl phosphate has a measured density of 1.214 g/cm³ . Comparative values are: triphenyl phosphate (TPP) density 1.184-1.205 g/cm³ [1], tributyl phosphate (TBP) density 0.9727 g/cm³ [2], and tricresyl phosphate (TCP) density 1.162 g/cm³ [3]. The density of tribenzyl phosphate is 0.010-0.030 g/cm³ greater than TPP, 0.241 g/cm³ greater than TBP, and 0.052 g/cm³ greater than TCP. This higher density, attributable to the benzyl group's aromatic nature and efficient crystal packing, implies a greater mass of additive per unit volume, which can influence formulation economics and the volumetric efficiency of flame retardant or plasticizer loading.

Formulation Efficiency Material Density Additive Loading

Benzyl Substituent Reduces Flame Retardant Efficiency Relative to Allyl Analogs

In a systematic study of organophosphorus flame retardants in flexible polyurethane foams (FPUF), it was demonstrated that the flame-retarding efficiency of phosphorus compounds is strongly influenced by substituent chemistry. Specifically, the presence of a benzyl group within the molecular structure reduced flame retardant efficiency significantly, whereas an allyl moiety improved FR efficacy [1]. While this study did not directly compare tribenzyl phosphate to another specific phosphate ester, the finding establishes a class-level structural determinant: benzyl-substituted phosphates (including tribenzyl phosphate) are less efficient flame retardants than their allyl-substituted counterparts. This is attributed to differences in gas-phase radical quenching mechanisms and condensed-phase char formation.

Flame Retardancy Structure-Activity Relationship Polymer Additives

Selective Inhibition of Phosphate Transport: 34% Uptake Reduction vs No Effect with Dibenzyl Phosphate

In isolated wheat leaf mesophyll protoplasts, tribenzyl phosphate (0.1 mM) inhibited phosphate uptake by 34% relative to untreated controls [1]. Under identical experimental conditions, dibenzyl phosphate at the same concentration had no measurable effect on phosphate transport [1]. This demonstrates a structure-dependent biological activity where the tri-benzyl substitution pattern confers inhibitory capacity absent in the di-benzyl analog. The plasma membrane electropotential was -37±3 mV under control conditions and shifted to -33±3 mV upon tribenzyl phosphate treatment, though this change was not statistically significant at the 5% probability level.

Biological Activity Membrane Transport Phosphate Analog

High-Value Application Scenarios for Tribenzyl Phosphate Based on Quantified Differentiation


High-Temperature PVC and Engineering Plastic Formulations Requiring Low Additive Volatility

The elevated boiling point (506.8°C at 760 mmHg) and negligible vapor pressure (0.0±1.3 mmHg at 25°C) of tribenzyl phosphate directly support its use in polymer formulations subjected to high processing temperatures or extended thermal service. Unlike triphenyl phosphate (TPP, bp 244°C at 10 mmHg) or tributyl phosphate (TBP, bp 289°C at 760 mmHg), tribenzyl phosphate will resist volatilization during compounding and molding operations, reducing additive loss and minimizing volatile organic compound (VOC) emissions. This makes it particularly suitable for PVC wire and cable insulation, automotive interior components, and engineering thermoplastics where thermal endurance is a procurement specification.

Solid-Phase Additive Delivery Systems for Moisture-Sensitive Polymer Blends

The melting point of tribenzyl phosphate (63-65°C) places it in the solid state at ambient conditions , unlike the liquid phosphate esters TBP (-80°C) and TCP (11°C). This solid morphology enables precise gravimetric dispensing, reduces the risk of liquid additive migration during storage, and allows for masterbatch preparation via dry blending prior to melt processing. Formulators working with hygroscopic polymers or those requiring pre-compounded additive packages may preferentially select tribenzyl phosphate to simplify material handling logistics and improve batch-to-batch consistency.

Phosphate Transport and Metabolic Inhibition Studies in Plant and Microbial Systems

The direct head-to-head comparison demonstrating 34% phosphate uptake inhibition by tribenzyl phosphate, while dibenzyl phosphate shows zero effect under identical conditions [1], establishes tribenzyl phosphate as a valuable molecular probe for phosphate transporter characterization. Researchers investigating phosphate homeostasis, mycorrhizal symbiosis, or phosphorus starvation responses in plants and fungi can utilize tribenzyl phosphate as a selective inhibitor, whereas dibenzyl phosphate serves as a negative control. This differential activity enables precise dissection of transport mechanisms and validation of putative phosphate transporters.

Applications Where High-Density Additive Loading Is Beneficial for Cost or Performance

With a density of 1.214 g/cm³—higher than TPP (1.184-1.205 g/cm³), TBP (0.9727 g/cm³), and TCP (1.162 g/cm³) [2][3][4]—tribenzyl phosphate offers a volumetric advantage in formulations where mass-based loading is constrained by volume. In applications such as filled polymer composites, coatings, or adhesives where additive volume fraction impacts mechanical integrity, the higher density of tribenzyl phosphate may allow for equivalent phosphorus or plasticizer content with reduced volumetric displacement, potentially preserving matrix properties while meeting flame retardancy or flexibility targets.

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